molecular formula C8H7ClN2 B2449929 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 905455-16-5

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B2449929
M. Wt: 166.61
InChI Key: XRTGEROAAKBSAD-UHFFFAOYSA-N
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Description

“5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 905455-16-5. It has a molecular weight of 166.61 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine” is 1S/C8H7ClN2/c1-5-2-6-3-7 (9)4-10-8 (6)11-5/h2-4H,1H3, (H,10,11). The InChI key is NSEANKJGGQKQEJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine” is a solid at room temperature. It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Synthesis and Derivatives : An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues was developed, utilizing sodium borohydride reduction and debenzylation processes. This method has shown applicability in creating various N6-substituted derivatives (Nechayev et al., 2013).

  • Radiosynthesis for PET Imaging : A radiosynthesis technique was developed for a compound closely related to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine. This compound demonstrated high affinity for nicotinic acetylcholine receptors, suggesting its potential use as a tracer in positron emission tomography (PET) imaging (Brown et al., 2001).

  • Chlorination Studies : Research on chlorination of related compounds, such as 1H-pyrrolo[3,2-c]pyridin-4,6(5H, 7H)dione, has provided insights into the chemical behavior and reaction pathways of chlorinated pyrrolopyridines (Schneller & Hosmane, 1978).

  • Physical and Chemical Properties : The physico-chemical properties and stability of a compound structurally similar to 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine, particularly in the context of potential pharmaceutical applications, have been investigated. These studies focused on its spectral properties, solubility, and stability under various conditions (Funke, Hindriks, & Sam, 1990).

  • Structural Analyses : The crystal structure and computational study of a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, provided insights into the electron density distribution and molecular topology, which are crucial for understanding the chemical behavior and potential applications of chlorinated pyrrolopyridines (Hazra et al., 2012).

  • Antitumor Activity : In a study, analogues of 1H-pyrrolo[2,3-b]pyridine demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, suggesting the potential therapeutic application of this class of compounds (Carbone et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6-3-8(9)10-4-7(6)11-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGEROAAKBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC=C2N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine

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